molecular formula C5H6N4O2S B601288 Cefdinir Impurity A CAS No. 1450758-21-0

Cefdinir Impurity A

カタログ番号: B601288
CAS番号: 1450758-21-0
分子量: 186.19
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefdinir Impurity A is a byproduct found in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir, known chemically as 7-[2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid, is used to treat a variety of bacterial infections. Impurities such as this compound are typically formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product .

準備方法

The preparation of Cefdinir Impurity A involves specific synthetic routes and reaction conditions. One common method includes the reaction of Cefdinir with triethylamine in acetonitrile at room temperature. The reaction is typically carried out for several hours, followed by separation and purification processes to isolate the impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the impurity is present at acceptable levels .

化学反応の分析

Cefdinir Impurity A undergoes various chemical reactions, including:

科学的研究の応用

Preparation Methods

The preparation of cefdinir impurity A has been documented in several studies. Notably, a patent describes a method involving the reaction of cefdinir active new ester with ammonia water under mild conditions. This method yields this compound with a purity exceeding 95% and is suitable for laboratory-scale production .

Key Steps in Preparation:

  • Dissolve cefdinir active new ester in tetrahydrofuran.
  • Slowly add ammonia water while controlling temperature.
  • Use techniques such as rotary evaporation and HPLC for purification.

Characterization of this compound

Characterization techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to analyze this compound. These methods help identify structural features and quantify the impurity levels, which are essential for quality control in pharmaceutical formulations .

Safety and Toxicological Concerns

This compound has been noted for its potential toxicological effects, including carcinogenicity and teratogenicity. The presence of such impurities can lead to adverse reactions in patients, necessitating rigorous testing and monitoring during drug development .

Toxicological Findings:

  • Some impurities have been linked to serious health risks.
  • Regulatory guidelines emphasize the need for stringent quality control measures.

Research Applications

Research on this compound focuses on several key areas:

  • Quality Control : Establishing standards for acceptable levels of impurities in cefdinir products is vital for ensuring patient safety.
  • Stability Studies : Investigating how environmental factors affect the stability of cefdinir and its impurities helps in formulating stable drugs .
  • Pharmacological Studies : Understanding the pharmacological impact of impurities can inform better drug design and formulation strategies.

作用機序

The mechanism of action of Cefdinir Impurity A is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and behavior can provide insights into the stability and efficacy of Cefdinir. The impurity may interact with molecular targets similar to those of Cefdinir, potentially affecting bacterial cell wall synthesis .

類似化合物との比較

Cefdinir Impurity A can be compared with other related compounds, such as:

生物活性

Cefdinir Impurity A is a significant compound associated with the broader spectrum cephalosporin antibiotic, cefdinir. Understanding its biological activity is essential for assessing both the efficacy and safety of cefdinir as a therapeutic agent. This article explores the biological activity, mechanisms of action, pharmacokinetics, and research findings related to this compound.

Overview of Cefdinir and Its Impurities

Cefdinir is an advanced-generation, broad-spectrum oral cephalosporin antibiotic approved for treating various bacterial infections, including community-acquired pneumonia and skin infections. It has demonstrated effectiveness against gram-positive and gram-negative bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . However, impurities such as this compound can impact the drug's safety profile.

This compound primarily targets penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these proteins, it inhibits the final transpeptidation step in peptidoglycan synthesis, leading to significant alterations in the bacterial cell structure. This disruption ultimately results in cell lysis and death of susceptible bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a mean plasma elimination half-life of approximately 1.7 hours . This rapid clearance suggests that while the compound may have some biological activity, it is likely to be short-lived in systemic circulation .

Impurities in Cefdinir

Research has identified multiple impurities within cefdinir formulations. A study reported three unknown impurities detected at levels below 0.2%, which were characterized through high-performance liquid chromatography (HPLC) and spectral data analysis . The structural elucidation revealed that these impurities could potentially affect the overall efficacy and safety of cefdinir.

Toxicological Studies

Toxicological assessments have raised concerns regarding the potential adverse effects of cefdinir impurities. Some studies suggest that certain impurities may exhibit carcinogenic or teratogenic properties, thereby posing risks to patients . Monitoring these impurities is crucial during drug development to ensure patient safety.

Data Summary

The following table summarizes key findings related to this compound:

Characteristic Details
Primary Target Penicillin-binding proteins (PBPs)
Mechanism of Action Inhibition of peptidoglycan synthesis
Half-Life Approximately 1.7 hours
Potential Risks Carcinogenicity and teratogenicity
Acceptable Limit in Drug Sum of four isomers should not exceed 3.3%

特性

CAS番号

1450758-21-0

分子式

C5H6N4O2S

分子量

186.19

純度

> 95%

数量

Milligrams-Grams

同義語

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide;  Cefdinir Impurity A

製品の起源

United States
Customer
Q & A

Q1: What is Cefdinir Impurity A and what is its significance?

A1: this compound refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like this compound is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []

Q2: What is the acceptable limit for this compound in Cefdinir drug substance?

A2: The sum of the four isomers that constitute this compound should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。